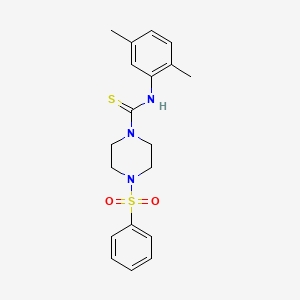
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as DPPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPPE belongs to the class of piperazinecarbothioamide compounds and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and differentiation. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide also inhibits the activity of phosphodiesterase (PDE), an enzyme that regulates cyclic nucleotide levels in cells. By inhibiting PDE, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can increase the levels of cyclic nucleotides, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can improve insulin sensitivity and reduce glucose levels by activating the AMPK pathway. In addition, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is its potential therapeutic properties in various diseases, which makes it an attractive compound for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to develop more water-soluble derivatives of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide to improve its bioavailability. In addition, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can be used as a lead compound for drug development in various diseases, including cancer, diabetes, and neurological disorders. Finally, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can be used in combination with other compounds to enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide involves the reaction of 2,5-dimethylphenylamine with piperazine-1-carbothioamide in the presence of phenylsulfonyl chloride. The reaction leads to the formation of N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide as a white solid with a melting point of 198-200°C.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic properties in various diseases, including cancer, diabetes, and neurological disorders. Studies have shown that N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has also been shown to have anti-diabetic properties by improving insulin sensitivity and reducing glucose levels. In addition, N-(2,5-dimethylphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential neuroprotective effects in Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-15-8-9-16(2)18(14-15)20-19(25)21-10-12-22(13-11-21)26(23,24)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRLKPLKPULHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-methoxy-4-(1-propen-1-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B5816323.png)
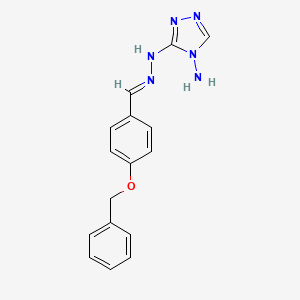
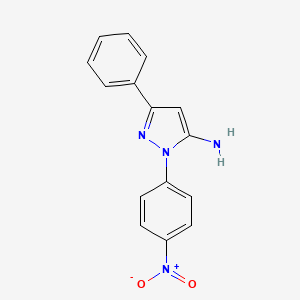
![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5816346.png)
![N'-[(2-chlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5816349.png)
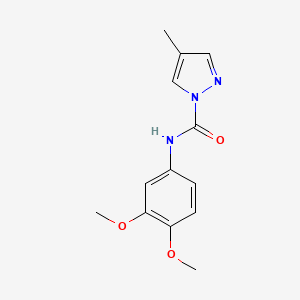
![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)
![4-ethoxy-2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5816394.png)
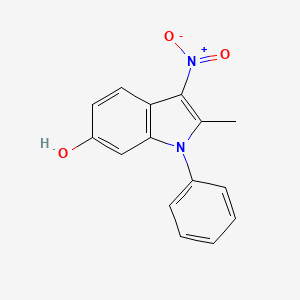
![N'-{3,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzylidene}-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B5816418.png)
![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5816424.png)
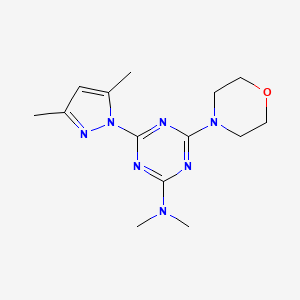
![N-[4-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5816429.png)